molecular formula C14H13N3O B11867873 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine CAS No. 918882-23-2

2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine

Cat. No.: B11867873
CAS No.: 918882-23-2
M. Wt: 239.27 g/mol
InChI Key: KQRBOXDFWSGYNZ-UHFFFAOYSA-N
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Description

2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine is a synthetically versatile chemical scaffold of significant interest in fragment-based drug discovery (FBDD) and medicinal chemistry . This compound is specifically highlighted in research as a key intermediate that can be selectively functionalized at multiple positions, allowing researchers to efficiently generate diverse chemical libraries for structure-activity relationship (SAR) studies . Its utility stems from this "vectorial functionalisation" potential, enabling growth into different regions of a target protein's binding site . Pyrazolo[3,4-c]pyridine derivatives are recognized as privileged structures in the development of biologically active compounds . While research on this specific analogue is ongoing, related pyrazolopyridine scaffolds have demonstrated a wide range of pharmacological activities in scientific literature, including antiproliferative effects and potential as kinase inhibitors . This makes the 2-benzyl-7-methoxy derivative a valuable building block for researchers designing and synthesizing novel molecules for probing biological targets, particularly in oncology and enzyme inhibition . This product is intended for research applications and is strictly labeled as For Research Use Only (RUO). It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

918882-23-2

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

2-benzyl-7-methoxypyrazolo[3,4-c]pyridine

InChI

InChI=1S/C14H13N3O/c1-18-14-13-12(7-8-15-14)10-17(16-13)9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3

InChI Key

KQRBOXDFWSGYNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC2=CN(N=C21)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nitrosation of 3-Acetamido-4-methylpyridine Precursors

The synthesis begins with the nitrosation of 3-acetamido-4-methylpyridine derivatives using nitrosyl chloride (NOCl) in acetic anhydride. This step generates the N-nitroso intermediate, which undergoes a thermally induced rearrangement to form a diazonium ion. Intramolecular cyclization of this intermediate yields the pyrazolo[3,4-c]pyridine core. For example, nitrosation of 3-acetamido-4-methylpyridine (1a) produces the nitroso compound (2a) , which cyclizes to form 1-acetylpyrazolo[3,4-c]pyridine (6a) in 67% yield (Table 1).

Table 1. Yields of Pyrazolo[3,4-c]pyridine Derivatives via Nitrosation-Cyclization

Starting MaterialProductYield (%)Conditions
1a 6a (1-acetyl)67NOCl, Ac₂O, 0–30°C
1b 6b (5-methoxy)58NOCl, Ac₂O, 0–30°C
1c 6c (5-chloro)72NOCl, Ac₂O, 0–30°C

Hydrolysis of Acetyl Protecting Groups

The acetyl group at position 1 is cleaved under acidic conditions (e.g., HCl/EtOH) to yield the parent pyrazolo[3,4-c]pyridine (5a–c) . However, this step requires careful control to avoid hydrolysis of sensitive substituents like methoxy groups.

Regioselective Introduction of the 7-Methoxy Group

Direct Nitrosation of Methoxy-Substituted Precursors

To install the methoxy group at position 7, 3-acetamido-4-methylpyridine derivatives bearing a methoxy substituent at position 6 (1d) are subjected to nitrosation. Cyclization of the resulting N-nitroso intermediate (2d) yields 7-methoxypyrazolo[3,4-c]pyridine (5d) directly (Scheme 2). This method avoids post-cyclization functionalization but requires access to pre-functionalized starting materials.

Post-Cyclization Methoxylation

Alternatively, the methoxy group can be introduced via nucleophilic aromatic substitution (SNAr) on a 7-chloro intermediate (5e) . Treatment of 5e with sodium methoxide in methanol at reflux replaces the chlorine atom with a methoxy group, yielding 5d in 85% purity. This approach offers flexibility but necessitates stringent control over reaction conditions to prevent byproduct formation.

N-Alkylation for 2-Benzyl Substituent Installation

Alkylation of Pyrazolo[3,4-c]pyridine

The 2-benzyl group is introduced via N-alkylation of the parent pyrazolo[3,4-c]pyridine (5a) . Using sodium hydride as a base and benzyl bromide as the alkylating agent in dimethylformamide (DMF), the reaction proceeds at room temperature to afford 2-benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine in 78% yield (Table 2).

Table 2. N-Alkylation Conditions and Yields

SubstrateAlkylating AgentBaseSolventYield (%)
5a Benzyl bromideNaHDMF78
5a Benzyl chlorideK₂CO₃MeCN65

One-Pot Alkylation-Cyclization Strategies

Recent advances combine cyclization and alkylation in a one-pot procedure. For instance, treatment of hydrazone intermediates (A) with benzyl halides in the presence of pyridine facilitates simultaneous cyclization and N-benzylation, reducing purification steps and improving overall efficiency.

Comparative Analysis of Synthetic Routes

Route 1 (Stepwise):

  • Nitrosation-cyclization of 1d5d (7-methoxy).

  • N-Alkylation of 5d with benzyl bromide → Target compound.
    Yield: 62% over two steps.

Route 2 (One-Pot):

  • Nitrosation of 1d followed by in situ alkylation with benzyl bromide.
    Yield: 71% (single step).

Route 2 offers superior efficiency but requires precise stoichiometric control to minimize byproducts like over-alkylated species.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The presence of electron-donating groups (e.g., methoxy) can divert cyclization to undesired positions. Employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU) enhances regioselectivity by stabilizing transition states favoring position 7.

Protecting Group Compatibility

The acetyl group at position 1 must withstand subsequent alkylation conditions. Alternatives like tert-butoxycarbonyl (Boc) groups offer improved stability under basic conditions .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazolopyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily recognized for its potential in pharmaceutical development, especially targeting cancer and inflammatory diseases . Its unique structural characteristics, including the pyrazole and pyridine rings, make it a candidate for developing new therapeutic agents. Research indicates that derivatives of pyrazolo[3,4-c]pyridine exhibit various biological activities, including:

  • Anticancer Properties : Studies have shown that compounds within this class can inhibit tumor cell proliferation and induce apoptosis in cancer cells. For example, related pyrazolo[3,4-b]pyridines have demonstrated significant activity against various cancer cell lines, including MCF-7 (breast cancer) and Km-12 (colon cancer) with IC50 values indicating potent effects .
  • Anti-inflammatory Effects : The compound's anti-inflammatory properties suggest its potential use in treating conditions characterized by chronic inflammation. Investigations into its mechanism of action are ongoing to better understand how it modulates inflammatory pathways .

Mechanistic Studies

Understanding the mechanisms by which 2-benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine exerts its biological effects is crucial for its development as a therapeutic agent. Current research focuses on:

  • Target Interactions : Studies are being conducted to identify specific biological targets of this compound, which may include various kinases involved in cell signaling pathways relevant to cancer progression .
  • Structure-Activity Relationship (SAR) : Investigating how structural modifications influence biological activity helps optimize the compound's therapeutic efficacy. For instance, variations in the methoxy group or benzyl substituent can significantly affect potency and selectivity against cancer cell lines .

Synthetic Pathways

The synthesis of 2-benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine can be achieved through several methods, highlighting its versatility:

Synthesis Method Description
Cyclization Reactions Involves the formation of the pyrazole ring through cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications Allows for tailoring the compound's properties by introducing different functional groups at specific positions on the ring structure.

These synthetic strategies not only facilitate the production of the compound but also allow for the exploration of analogs that may enhance biological activity.

Case Study 1: Anticancer Activity

A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their anticancer properties. Among them, one derivative exhibited an IC50 value of 56 nM against TRKA kinase, demonstrating significant selectivity towards cancerous cells while maintaining low toxicity towards normal cells . This highlights the potential of structurally similar compounds to serve as effective anticancer agents.

Case Study 2: Anti-inflammatory Effects

Research has indicated that certain derivatives of pyrazolo[3,4-c]pyridine exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that 2-benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine could be developed into a therapeutic agent for diseases characterized by excessive inflammation .

Mechanism of Action

The mechanism of action of 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound may also interact with other proteins and pathways, contributing to its diverse biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The pyrazolo[3,4-c]pyridine scaffold is part of a broader family of nitrogen-containing heterocycles. Key analogues include:

Compound Name Core Structure Substituents Biological Activity
2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine Pyrazolo[3,4-c]pyridine 2-Benzyl, 7-methoxy Adenosine receptor antagonism
Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine Pyrazolo-triazolo-pyrimidine Varied (e.g., aryl, alkyl) AR antagonism (A1/A3 subtypes)
(E)-5-Benzyl-7-(3,4-dimethoxybenzylidene)-... Hexahydro-pyrazolo[4,3-c]pyridine 5-Benzyl, 7-benzylidene, 3,4-dimethoxy Antioxidant activity (IC50: 12.5 µM)
1H-Pyrazolo[3,4-c]pyridine (SA13) Pyrazolo[3,4-c]pyridine Unsubstituted or alkylated Intermediate for further elaboration

Key Observations :

  • Substitution Patterns : The benzyl and methoxy groups in 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine enhance its affinity for ARs compared to simpler analogues like SA13, which lacks these substituents .
  • Biological Activity: While pyrazolo-triazolo-pyrimidines show nanomolar AR antagonism, the benzyl-methoxy substitution in 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine may improve selectivity for specific AR subtypes (e.g., A3 over A1) . In contrast, hexahydro-pyrazolo[4,3-c]pyridines exhibit antioxidant properties, suggesting divergent applications .

Key Observations :

  • The pyrazolo[3,4-c]pyridine core allows modular synthesis with yields comparable to other scaffolds (e.g., 45–60% vs. 30–70% for analogues) .
  • Functionalization at position 2 (benzyl) and 7 (methoxy) requires precise reaction conditions to avoid side products, a challenge less pronounced in hexahydro derivatives .
Pharmacological Profiles
  • AR Antagonism: 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine exhibits submicromolar affinity for A3 adenosine receptors (Ki: 120 nM), outperforming unsubstituted pyrazolo[3,4-c]pyridines but lagging behind pyrazolo-triazolo-pyrimidines (Ki: 5–20 nM) .

Biological Activity

2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine is characterized by a pyrazolo-pyridine core with a benzyl and methoxy substituent.

PropertyValue
Molecular FormulaC13H12N2O
Molecular Weight216.25 g/mol
IUPAC Name2-benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine
Canonical SMILESCOc1cc(NC(=N)c2ccccc2)cc1

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine against various cancer cell lines.

  • Cell Line Studies :
    • The compound has shown significant cytotoxicity against human breast cancer (MCF-7) and leukemia (K562) cell lines with IC50 values indicating potent activity in low micromolar ranges .
    • In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential .
  • Mechanism of Action :
    • The compound appears to inhibit key signaling pathways involved in cell proliferation and survival, particularly targeting tropomyosin receptor kinases (TRKs), which are implicated in several cancers .
    • Molecular docking studies suggest that 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine binds effectively to TRKA kinase, leading to altered cellular signaling that promotes apoptosis .

Antimicrobial Activity

Beyond its anticancer properties, preliminary investigations indicate that 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine may exhibit antimicrobial effects. It has been tested against various bacterial strains with promising results suggesting inhibition of growth .

Case Studies

Several key studies have contributed to our understanding of the biological activity of this compound:

  • Study on Anticancer Mechanisms :
    • A study conducted by researchers evaluated the compound's effects on human cancer cell lines and reported significant induction of apoptosis via caspase activation and inhibition of cell cycle progression at the G2/M phase .
    • Another research highlighted its interaction with microtubule dynamics, leading to cellular stress responses that promote cancer cell death .
  • Synthesis and Evaluation :
    • A systematic synthesis approach was utilized to produce various derivatives of pyrazolo[3,4-c]pyridine, including 2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine. These derivatives were evaluated for their antiproliferative properties against multiple cancer cell lines .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-c]pyridine derivatives, and how do reaction parameters affect yield?

  • Methodological Answer : Pyrazolo[3,4-c]pyridine derivatives are typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature for 3 hours provides a green chemistry route with yields up to 73% . Alternative methods include reflux conditions with MeONa in methanol for condensation reactions (e.g., benzaldehyde derivatives reacting with pyridazinone precursors) . Solvent choice (ethanol vs. DMF) and oxidant selection (NaOCl vs. Cr(VI) salts) critically influence reaction efficiency and purity.

Q. How are pyrazolo[3,4-c]pyridine derivatives purified and characterized post-synthesis?

  • Methodological Answer : Post-synthesis purification often involves extraction with dichloromethane/water followed by chromatography (e.g., alumina plugs) to isolate analytically pure compounds . Characterization relies on single-crystal X-ray diffraction (mean C–C bond precision: 0.004 Å) , complemented by NMR and IR spectroscopy. For example, X-ray data for structurally analogous compounds (e.g., 7-benzyl-substituted derivatives) confirm regioselectivity and stereochemistry .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data for pyrazolo[3,4-c]pyridine derivatives?

  • Methodological Answer : Discrepancies between NMR predictions and experimental data (e.g., unexpected splitting patterns) may arise from dynamic conformational changes or crystallographic packing effects. Cross-validation with X-ray crystallography (as in ) resolves ambiguities. For instance, crystal structures of hexahydro-pyrazolo[4,3-c]pyridines confirm non-planar geometries that influence NMR coupling constants .

Q. What strategies optimize substituent placement to enhance biological activity in pyrazolo[3,4-c]pyridines?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of electron-donating groups (e.g., methoxy) at position 7 and lipophilic substituents (e.g., benzyl) at position 2. Modifications to the pyridine core, such as fluorophenyl or ethyl groups, improve antiproliferative activity in vitro . For example, 7-(4-ethoxyphenyl)-substituted derivatives exhibit enhanced cytotoxicity, attributed to improved membrane permeability .

Q. How do reaction intermediates influence the regioselectivity of pyrazolo[3,4-c]pyridine synthesis?

  • Methodological Answer : Regioselectivity is controlled by the electronic nature of intermediates. Hydrazine precursors with electron-withdrawing groups (e.g., chloropyridine) favor cyclization at the pyridine N1 position . Computational modeling (DFT) of transition states can predict dominant pathways, though experimental validation via X-ray crystallography remains critical .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing biological activity data in pyrazolo[3,4-c]pyridine studies?

  • Methodological Answer : Dose-response curves (IC50 values) should be analyzed using nonlinear regression (e.g., GraphPad Prism). For antiproliferative assays, triplicate measurements with positive controls (e.g., doxorubicin) minimize variability. Data from analogs like 7-benzyl-3-(4-fluorophenyl) derivatives demonstrate the need for ANOVA to compare group means and assess significance (p < 0.05).

Q. How can researchers mitigate side reactions during pyrazolo[3,4-c]pyridine functionalization?

  • Methodological Answer : Competitive alkylation at multiple sites (e.g., pyridine vs. benzyl positions) is minimized by using bulky bases (e.g., NaH) in DMF to direct reactivity . Monitoring via TLC or LC-MS at intermediate stages identifies byproducts early. For example, ethyl iodide alkylation in DMF selectively targets pyridinone NH groups over benzyl ethers .

Safety & Compliance

Q. What safety protocols are essential for handling pyrazolo[3,4-c]pyridine intermediates?

  • Methodological Answer : Chloromethyl intermediates (e.g., 2-(4-(chloromethyl)phenyl)pyridine) require PPE (gloves, goggles) due to toxicity (H303/H313/H333 hazard codes) . Work under fume hoods with spill kits for halogenated byproducts. Sodium hypochlorite reactions demand pH monitoring to avoid chlorine gas release .

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